![molecular formula C20H18O6 B1212730 Hinokinin CAS No. 26543-89-5](/img/structure/B1212730.png)
Hinokinin
Overview
Description
Hinokinin is a lignan isolated from several plant species. It has been recently investigated for its biological activities, including cytotoxicity, anti-inflammatory, and antimicrobial activities .
Synthesis Analysis
The total synthesis of pharmacologically active lignan Hinokinin involves a three-step cascade reaction. This includes a highly stereoselective Michael addition, anion-oxidative hydroxylation, and oxygen anion cyclization to construct the pivotal butyrolactonimidate intermediate .Molecular Structure Analysis
Hinokinin is a colorless crystalline compound. It can be isolated from various species of Chamaecyparis, Zanthoxylum, Phyllanthus, Aristolochia, Piper, Virola, Linum, and Bursera .Chemical Reactions Analysis
The total synthesis of Hinokinin involves a three-step cascade reaction. This includes a highly stereoselective Michael addition, anion-oxidative hydroxylation, and oxygen anion cyclization .Physical And Chemical Properties Analysis
Hinokinin is a colorless crystalline compound. It can be isolated from various species of plants and is also synthesized from pinoresinol .Scientific Research Applications
Cytotoxicity
Hinokinin has been studied for its cytotoxic properties . This means it has the potential to be toxic to cells, which can be particularly useful in the field of cancer research where the goal is often to selectively kill cancer cells.
Anti-inflammatory Activity
Hinokinin has been found to have anti-inflammatory effects . In one study, it was found to reduce carrageenan-induced rat paw oedema , suggesting it could potentially be used in the treatment of inflammatory conditions.
Antimicrobial Activity
Hinokinin has also been investigated for its antimicrobial activities . This could make it useful in the development of new antibiotics or antiseptics.
Anti-trypanosomal Activity
One of the most notable properties of Hinokinin is its anti-trypanosomal activity . Trypanosoma is a genus of parasites that cause diseases such as Chagas disease and African sleeping sickness, so this property of Hinokinin could be very significant in the field of tropical medicine.
Antinociceptive Effect
Hinokinin has been found to have an antinociceptive effect, meaning it can reduce the sensation of pain . This was demonstrated in a formalin test in mice, where hinokinin was found to decrease paw licking in both phases of the test . This suggests that Hinokinin could potentially be used in the development of new analgesics.
Antimicrobial Agents in Functionalized Mesoporous Silica
Hinokinin has been studied for its potential use as an antimicrobial agent in functionalized mesoporous silica . This could have applications in the field of materials science, particularly in the development of antimicrobial surfaces or coatings.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGQGZPYDSYEL-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949391 | |
Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hinokinin | |
CAS RN |
26543-89-5 | |
Record name | Hinokinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26543-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hinokinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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